molecular formula C16H12F3N3O3S B2729045 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034606-54-5

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2729045
CAS No.: 2034606-54-5
M. Wt: 383.35
InChI Key: AFHDVKZPKLCDPJ-UHFFFAOYSA-N
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Description

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation method, which involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents to form the trifluoromethylpyridine intermediate . This intermediate is then subjected to further reactions to introduce the azetidine and benzonitrile groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine and azetidine rings can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and azetidine-containing molecules. Examples include:

Uniqueness

What sets 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the azetidine ring provides a rigid framework that can interact specifically with biological targets.

Properties

IUPAC Name

4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)14-2-1-3-15(21-14)25-12-9-22(10-12)26(23,24)13-6-4-11(8-20)5-7-13/h1-7,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHDVKZPKLCDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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